n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline
Description
N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline (CAS: 48174-78-3; molecular formula: C₁₅H₁₆N₂; molecular weight: 224.30 g/mol) is a styryl-based aromatic compound characterized by a dimethylaniline moiety linked via an ethenyl group to a pyridine ring. The compound exhibits strong electronic conjugation due to its planar structure, enabling applications in optoelectronics, fluorescence probes, and organic synthesis . Its absorption and emission properties are highly sensitive to solvent polarity and substituent effects, making it a versatile scaffold for designing functional materials .
Properties
IUPAC Name |
N,N-dimethyl-4-(2-pyridin-4-ylethenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXUVTQYCRSIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline typically involves the reaction of 4-dimethylaminobenzaldehyde with 4-vinylpyridine under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the phenyl and pyridine rings. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halogens (chlorine, bromine), sulfonyl chlorides, Lewis acids as catalysts.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydrogenated products with saturated ethenyl linkage.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to alterations in their function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N,N-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline, highlighting differences in substituents, molecular properties, and applications:
Key Structural and Functional Insights
Electronic Effects: The boron-dioxaborolane derivative (C₁₆H₂₄BNO₂) exhibits enhanced electron-withdrawing properties, facilitating cross-coupling reactions in organic synthesis . Trimethylsilyl acetylene (C₁₃H₁₉NSi) introduces steric bulk, reducing aggregation in solid-state applications .
Optical Properties: The azo group in Pyridine-2-azo-p-dimethylaniline enables reversible photoisomerization, critical for smart materials . Methylpyridinium derivatives (e.g., 4-[4-(dimethylamino)styryl]-1-methylpyridinium) show higher fluorescence quantum yields (ΦF ≈ 0.068) compared to neutral analogs due to intramolecular charge transfer (ICT) stabilization .
Synthetic Utility: N,N-Dimethyl-4-{[(4-nitrophenyl)imino]methyl}aniline serves as a precursor for Schiff base ligands, which coordinate transition metals for catalytic applications . Suzuki-Miyaura coupling with boron-containing analogs (e.g., ) enables modular synthesis of extended π-systems for OLEDs .
Contradictions and Limitations
- The diisopropyl-substituted analog (C₂₄H₃₂N₂O₂) shows reduced fluorescence due to steric hindrance, limiting its use in optoelectronics despite high crystallinity .
- Azo derivatives (e.g., C₁₆H₁₈N₄O₂) suffer from photodegradation under UV light, restricting long-term stability in photochromic devices .
Biological Activity
n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a dimethylamino group linked to an aniline structure, further connected to a pyridine moiety through an ethenyl group. Its unique structural characteristics contribute to its reactivity and therapeutic potential.
The synthesis of this compound typically involves the reaction of 4-dimethylaminobenzaldehyde with 4-vinylpyridine under basic conditions, often using solvents like ethanol or dimethylformamide at elevated temperatures (80–100°C) to facilitate product formation. Advanced purification techniques, such as chromatography, are employed to isolate the final compound with high purity.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as a potential anti-cancer agent. The compound's ability to interact with specific molecular targets, including enzymes and receptors involved in tumor growth, has been a focal point of investigation. The ethenyl linkage enhances its reactivity, allowing it to form conjugates with biomolecules, which may improve its efficacy in therapeutic applications.
Studies utilizing molecular docking and spectroscopy have explored the interactions between this compound and biological macromolecules. These investigations aim to elucidate the compound's mechanism of action and optimize its structure for enhanced biological activity. For instance, the compound has shown potential in modulating pathways associated with cancer cell proliferation and apoptosis .
Comparative Biological Activity
To provide a clearer understanding of this compound's biological activity, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anti-cancer potential | <10 (in CLL cells) |
| (E)-9-(2-nitrovinyl)-9,10-dihydro-9,10-anthracenes | Similar scaffold | Antiproliferative effects in BL cells | <10 |
| Benzothiazole derivatives | Varies | Anti-tubercular activity | Varies |
Case Studies and Research Findings
- Anti-Cancer Studies : In vitro studies have shown that this compound significantly reduces cell viability in various cancer cell lines, including Burkitt’s lymphoma (BL) and chronic lymphocytic leukemia (CLL). The compound demonstrated IC50 values of less than 10 µM in CLL cells associated with poor patient prognosis .
- Mechanistic Insights : Research employing molecular docking techniques has identified key interactions between the compound and target proteins involved in cancer progression. These studies highlight the compound's potential to inhibit specific enzymes critical for tumor growth .
- Therapeutic Applications : The compound is being explored as a therapeutic agent against various diseases due to its unique structural properties that enhance solubility and reactivity. Its applications extend beyond oncology into other therapeutic areas, including anti-inflammatory and antimicrobial activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
